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Abstract

Mitochondrial protein import is a fundamental cellular process essential for mitochondrial
biogenesis and function. The vast majority of mitochondrial proteins are synthesized in the
cytosol and must be efficiently imported into the organelle. The presequence translocase of the
inner mitochondrial membrane, the TIM23 complex, in conjunction with the presequence
translocase-associated motor (PAM), plays a pivotal role in the translocation of proteins into the
mitochondrial matrix. At the heart of this machinery lies Tim44, a peripheral inner membrane
protein that acts as a crucial scaffold, orchestrating the dynamic interactions required for ATP-
dependent protein translocation. This technical guide provides an in-depth exploration of the
multifaceted role of Tim44, detailing its structure, interactions with key import motor
components, and its regulatory functions. We present quantitative data on binding affinities and
import efficiencies, detailed experimental protocols for studying Tim44 function, and visual
representations of the associated molecular pathways and experimental workflows.

Introduction

The import of nuclear-encoded proteins into the mitochondrial matrix is a highly regulated
process that relies on a series of sophisticated molecular machines. Precursor proteins
destined for the matrix typically possess an N-terminal targeting sequence, or presequence,
which guides them through the translocase of the outer membrane (TOM) and subsequently to
the TIM23 complex in the inner membrane. The translocation of the presequence across the

© 2025 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b2529043?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2529043?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

inner membrane is driven by the membrane potential, but the subsequent movement of the
remainder of the polypeptide chain into the matrix requires the action of the ATP-dependent
import motor, PAM.

Tim44 is an essential component of this motor, functioning as a molecular scaffold that links the
TIM23 channel to the matrix chaperone mtHsp70.[1][2] This guide will dissect the critical
functions of Tim44, providing a comprehensive resource for researchers in the field.

Structure and Function of Tim44

Tim44 is a peripheral membrane protein associated with the matrix side of the inner
mitochondrial membrane. It is organized into two principal domains: an N-terminal domain
(NTD) and a C-terminal domain (CTD).[3]

e N-terminal Domain (NTD): The NTD of Tim44 is intrinsically disordered and serves as a
dynamic and flexible arm.[3] It plays a crucial role in interacting with multiple partners,
including the presequence of the incoming polypeptide, mtHsp70, and the TIM23 complex
itself.[3][4]

e C-terminal Domain (CTD): The CTD of Tim44 is more structured and is primarily responsible
for anchoring the protein to the inner membrane by interacting with both Tim17 and Tim23,
core components of the TIM23 complex.[3]

This two-domain structure allows Tim44 to act as a versatile platform, coordinating the activities
of the translocation channel and the import motor.[3]

Key Interactions of Tim44

Tim44's function is defined by its dynamic interactions with several key proteins of the import
machinery. These interactions are often regulated by the nucleotide state of mtHsp70 (ATP- or
ADP-bound) and the presence of the translocating polypeptide.

Interaction with the TIM23 Complex

Tim44 directly associates with the core components of the TIM23 translocon, Tim23 and Tim17.
Both the NTD and CTD of Tim44 have been shown to interact with the major matrix-exposed
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loop of Tim23.[3][5] The CTD also makes contact with Tim17.[3] These interactions are vital for
tethering the PAM complex to the exit of the protein import channel.

Interaction with mtHsp70

The interaction between Tim44 and the matrix chaperone mtHsp70 is central to the ATP-driven
import process. Tim44 recruits mtHsp70 to the site of protein translocation.[6][7] The binding of
mtHsp70 to Tim44 is ATP-dependent and is modulated by the presence of the incoming
polypeptide chain.[6] The ATPase domain of mtHsp70 is crucial for this interaction.[7]

Interaction with the Precursor Protein

Tim44's NTD can directly bind the presequence of the translocating polypeptide as it emerges
from the TIM23 channel.[3][8] This interaction is thought to be an early step in the handover of
the substrate to mtHsp70.

Interaction with the J-protein Complex (Pam18/Pam16)

Tim44 also facilitates the recruitment of the Pam18/Pam16 J-protein complex to the
translocase.[2] Pam18 stimulates the ATPase activity of mtHsp70, which is a critical step in the
import motor's cycle.[9]

Mechanism of Tim44-mediated Protein Import

The import process is a dynamic cycle of binding and release events orchestrated by Tim44.

e Recruitment of mtHsp70: In its ATP-bound state, mtHsp70 is recruited to the TIM23 channel
exit by Tim44.[5]

e Precursor Engagement: As the precursor polypeptide emerges into the matrix, its
presequence can be bound by the NTD of Tim44.[3][8]

e Handover to mtHsp70 and ATP Hydrolysis: The precursor is then transferred to mtHsp70.
The Pam18/Pam16 complex, also recruited by Tim44, stimulates mtHsp70 to hydrolyze ATP
to ADP.[5][9] This hydrolysis event causes a conformational change in mtHsp70, leading to
its tight binding to the translocating polypeptide.
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e Power Stroke and Translocation: The tight binding of mtHsp70 is believed to act as a "power

stroke," preventing the backsliding of the polypeptide and driving its unidirectional movement

into the matrix.

o Release and Reset: The ADP-bound mtHsp70, now complexed with the substrate,

dissociates from Tim44. The nucleotide exchange factor Mgel facilitates the exchange of

ADP for ATP on mtHsp70, causing it to release the polypeptide and reset the cycle for

another round of binding to Tim44.[5]

Quantitative Data

The following tables summarize key quantitative data related to Tim44's function in

mitochondrial protein import.

Binding Affinity

Interaction Partner Method Reference
(KD)
Presequence peptide 0.47 mM (with Surface Plasmon 8]
(pHsp60) Tim23IMS) Resonance
Presequence peptide ~1.3 uM (with full- Surface Plasmon (10]
(PALDH) length Tim44) Resonance
Presequence peptide o o Surface Plasmon
No significant binding [10]

(pALDH-s, scrambled)

Resonance

Table 1: Binding Affinities of Tim44 and Related Components.
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Import
Precursor ! o
. Tim44 Status Efficiency Folded State Reference
Protein .
Reduction
Loosely folded
Mutant/Depleted  ~30% Unfolded [11]
precursors
Tightly folded Significantly
i Mutant/Depleted ) ) Folded [11]
domains impaired
pSu9(1- Significantly Both folded and
Depleted [12]
69)DHFR reduced unfolded

Table 2: Impact of Tim44 on Protein Import Efficiency.

Complex o
Stoichiometry Method Reference
Component
Tim23 1 Cryo-EM
Tim17 1 Cryo-EM
Tim44 1 Cryo-EM
mtHsp70 Sub-stoichiometric Blue Native PAGE [13]
Pam16/Pam18 Sub-stoichiometric Mass Spectrometry

Table 3: Stoichiometry of the TIM23-PAM Complex.

Signaling Pathways and Logical Relationships

The interactions and functional dependencies within the TIM23-PAM complex can be visualized
as signaling pathways and logical workflows.
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Figure 1: Signaling pathway of Tim44-mediated mitochondrial protein import.
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Figure 2: Experimental workflow for co-immunoprecipitation of Tim44 interaction partners.

Experimental Protocols
Co-Immunoprecipitation of Tim44 and Interacting
Partners from Yeast Mitochondria

This protocol is adapted from established methods for analyzing mitochondrial protein
complexes.[14][15]

Materials:
e Yeast cells expressing a tagged version of Tim44 (optional, but recommended)
e Mitochondria isolation buffer (0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4)

e Lysis buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NacCl, 1 mM EDTA, 10% glycerol, 1%
digitonin, protease inhibitor cocktail)

e Wash buffer (20 mM HEPES-KOH, pH 7.4, 100 mM NacCl, 1 mM EDTA, 10% glycerol, 0.1%
digitonin, protease inhibitor cocktail)

 Elution buffer (e.g., SDS-PAGE sample buffer)

e Anti-Tim44 antibody (or antibody against the tag)
e Protein A/G agarose or magnetic beads
Procedure:

o Mitochondria Isolation: Isolate mitochondria from yeast spheroplasts by differential
centrifugation.
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» Lysis: Resuspend isolated mitochondria (typically 1-5 mg of protein) in 1 mL of ice-cold Lysis
Buffer. Incubate on ice for 30 minutes with gentle mixing.

 Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet insoluble
material. Transfer the supernatant to a new pre-chilled tube.

e Pre-clearing (Optional): Add 20-30 pL of Protein A/G beads to the lysate and incubate for 1
hour at 4°C with gentle rotation to reduce non-specific binding. Pellet the beads by
centrifugation and transfer the supernatant to a new tube.

e Immunoprecipitation: Add the primary antibody (e.g., anti-Tim44) to the pre-cleared lysate
and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

o Bead Capture: Add 30-50 uL of pre-washed Protein A/G beads and incubate for another 1-2
hours at 4°C.

e Washing: Pellet the beads by centrifugation (e.g., 500 x g for 1 minute) and discard the
supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

» Elution: After the final wash, remove all supernatant and resuspend the beads in 30-50 pL of
Elution Buffer. Boil the sample for 5-10 minutes to release the protein complexes.

e Analysis: Centrifuge to pellet the beads and collect the supernatant. Analyze the eluate by
SDS-PAGE and Western blotting using antibodies against suspected interaction partners
(e.g., Tim23, mtHsp70, Pam16, Pam18).

In Vitro Mitochondrial Protein Import Assay

This protocol describes the import of a radiolabeled precursor protein into isolated yeast
mitochondria.[16][17]

Materials:

» Radiolabeled precursor protein (e.g., 35S-methionine labeled, synthesized by in vitro
transcription/translation)

 |solated yeast mitochondria
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Import buffer (250 mM sucrose, 10 mM MOPS-KOH, pH 7.2, 80 mM KCI, 5 mM MgCI2, 2
mM KH2PO4, 5 mM DTT)

ATP regeneration system (e.g., 2 mM ATP, 10 mM creatine phosphate, 100 pg/mL creatine
kinase)

Valinomycin (to dissipate membrane potential, as a negative control)
Proteinase K

PMSF (phenylmethylsulfonylfluoride)

SDS-PAGE and autoradiography equipment

Procedure:

Reaction Setup: In a microcentrifuge tube, combine isolated mitochondria (25-50 pg) with
Import Buffer and the ATP regeneration system. For a negative control, pre-incubate
mitochondria with valinomycin (1 uM) for 5 minutes on ice.

Initiate Import: Add the radiolabeled precursor protein (typically 2-10 uL of the in vitro
translation mix) to the mitochondrial suspension.

Incubation: Incubate the reaction at 25°C or 30°C for various time points (e.g., 0, 5, 15, 30
minutes).

Stop Import: Stop the import reaction by placing the tubes on ice and adding cold import
buffer.

Protease Treatment: To digest non-imported precursor protein, treat half of each sample with
Proteinase K (final concentration 50 pg/mL) for 15-30 minutes on ice. Stop the digestion by
adding PMSF (final concentration 1 mM).

Mitochondrial Re-isolation: Pellet the mitochondria by centrifugation at 12,000 x g for 5
minutes at 4°C. Discard the supernatant.

Analysis: Resuspend the mitochondrial pellets in SDS-PAGE sample buffer, boil, and
analyze by SDS-PAGE. Visualize the imported, protease-protected protein by
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autoradiography.

MmtHsp70 ATPase Assay

This protocol is a basic method to measure the ATPase activity of mtHsp70, which can be

adapted to study the effects of Tim44 and precursor proteins.[9]

Materials:

Purified mtHsp70

Purified Tim44 (soluble domain or full-length)

Precursor peptide (e.g., a mitochondrial presequence peptide)

Assay buffer (e.g., 25 mM HEPES-KOH, pH 7.5, 100 mM KCI, 5 mM MgCI2)
[a-32P]ATP

Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

Developing buffer (e.g., 0.5 M LIiCl, 1 M formic acid)

Phosphorimager

Procedure:

Reaction Mixture: Prepare a reaction mixture containing Assay Buffer, purified mtHsp70
(e.qg., 1-2 uM), and [a-32P]ATP (trace amount). To test the effect of other components, add
purified Tim44 and/or the precursor peptide to the reaction.

Initiate Reaction: Start the reaction by adding the ATP to the mixture and incubate at a
constant temperature (e.g., 30°C).

Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a small aliquot
(e.g., 1-2 pL) of the reaction and spot it onto a TLC plate.

TLC Separation: Develop the TLC plate in the Developing Buffer until the solvent front
reaches near the top. This will separate the hydrolyzed [0-32P]ADP from the unhydrolyzed
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[0-32P]ATP.

e Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amounts
of ADP and ATP at each time point using a phosphorimager.

o Data Analysis: Calculate the percentage of ATP hydrolyzed over time. The rate of ATP
hydrolysis can be determined from the linear phase of the reaction.

Conclusion

Tim44 is an indispensable component of the mitochondrial protein import machinery, acting as
a sophisticated scaffold that coordinates the intricate interplay between the TIM23 translocon
and the PAM motor. Its unique two-domain architecture enables it to perform both anchoring
and dynamic regulatory functions, ensuring the efficient and unidirectional translocation of
proteins into the mitochondrial matrix. A thorough understanding of Tim44's role is not only
crucial for elucidating the fundamental mechanisms of mitochondrial biogenesis but also holds
potential for the development of therapeutic strategies targeting mitochondrial dysfunction in
various diseases. The quantitative data and detailed experimental protocols provided in this
guide offer a valuable resource for researchers dedicated to advancing our knowledge of this
vital cellular process.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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